molecular formula C44H58N6O42+ B610075 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium CAS No. 126265-02-9

2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium

Cat. No.: B610075
CAS No.: 126265-02-9
M. Wt: 734.9849
InChI Key: SZVCACWJGMWXEL-XGAKKYBISA-N
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Description

2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is a complex organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This compound is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of various substituents. Common reagents include pyrrole, aldehydes, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters. Purification steps, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxidation state of the central metal ion in metalloporphyrin complexes.

    Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the porphyrin ring.

Scientific Research Applications

2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for potential therapeutic applications, such as photodynamic therapy for cancer.

    Industry: Utilized in the development of sensors and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with molecular targets through its conjugated ring structure. It can bind to metal ions, facilitating redox reactions and electron transfer processes. The pathways involved depend on the specific application, such as catalysis or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hematoporphyrin: Another porphyrin derivative used in medical applications.

    Chlorophyll: A natural porphyrin involved in photosynthesis.

    Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments.

Uniqueness

2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is unique due to its specific substituents and the ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over electronic and redox properties.

Properties

CAS No.

126265-02-9

Molecular Formula

C44H58N6O42+

Molecular Weight

734.9849

IUPAC Name

Ethanaminium, 2,2'-((7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-diyl)bis((1-oxo-3,1-propanediyl)oxy))bis(N,N,N-trimethyl-

InChI

InChI=1S/C44H58N6O4/c1-13-31-27(3)35-23-36-29(5)33(15-17-43(51)53-21-19-49(7,8)9)41(47-36)26-42-34(16-18-44(52)54-22-20-50(10,11)12)30(6)38(48-42)25-40-32(14-2)28(4)37(46-40)24-39(31)45-35/h13-14,23-26,45,48H,1-2,15-22H2,3-12H3/q+2/b35-23-,36-23-,37-24-,38-25-,39-24-,40-25-,41-26-,42-26-

InChI Key

SZVCACWJGMWXEL-XGAKKYBISA-N

SMILES

CC1=C(CCC(OCC[N+](C)(C)C)=O)/C2=C/C3=C(CCC(OCC[N+](C)(C)C)=O)C(C)=C(N3)/C=C4C(C=C)=C(C)C(/C=C5C(C=C)=C(C)/C(N/5)=C/C1=N2)=N/4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PH 1008;  PH1008;  PH-1008

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Reactant of Route 2
Reactant of Route 2
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Reactant of Route 3
Reactant of Route 3
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Reactant of Route 4
Reactant of Route 4
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Reactant of Route 5
Reactant of Route 5
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Reactant of Route 6
Reactant of Route 6
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium

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